4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine moiety via an ether bond. The compound is characterized by the presence of a 2,4-dimethylbenzenesulfonyl group attached to the piperidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. One common method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with piperidine to form the sulfonylated piperidine intermediate. This intermediate is then reacted with a pyrimidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and sulfonylated piperidines. Examples include:
- 4-{[1-(benzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
- 4-{[1-(methylsulfonyl)piperidin-3-yl]oxy}pyrimidine
Uniqueness
The uniqueness of 4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of new pharmaceuticals or materials.
Properties
IUPAC Name |
4-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-5-6-16(14(2)10-13)24(21,22)20-9-3-4-15(11-20)23-17-7-8-18-12-19-17/h5-8,10,12,15H,3-4,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVJHHFNYAWKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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